molecular formula C7H5NOS B149595 Phenol, 4-isothiocyanato- CAS No. 2131-60-4

Phenol, 4-isothiocyanato-

Cat. No. B149595
CAS RN: 2131-60-4
M. Wt: 151.19 g/mol
InChI Key: HIPHYBWWZWRZOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various phenol derivatives with potential applications in materials science has been reported in the literature. For instance, a non-peripherally tetra-substituted copper phthalocyanine containing a 4-(trifluoromethylthio)phenoxy group was synthesized and characterized using a range of techniques including elemental analysis, FTIR, 1H NMR, 13C NMR, MALDI-TOF, SEM, and UV-vis spectral data . Similarly, novel tetrasubstituted metal-free and metallophthalocyanines bearing 4-(methylthio)phenoxy moieties were synthesized, offering enhanced solubility in organic solvents and characterized by similar methods . Additionally, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) was achieved through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization or oxidative polycondensation to obtain the corresponding polymer .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Single-crystal X-ray diffraction was used to confirm the crystal structure of one of the intermediates in the synthesis of the copper phthalocyanine derivative . The structures of the synthesized phthalocyanine derivatives and the 4-DTPP polymer were confirmed by FT-IR, UV-vis, and 1H-NMR techniques .

Chemical Reactions Analysis

The reactivity of phenol derivatives was explored through various chemical reactions. For example, the 2,4-bis-functionalized phenol was dehydrogenated to afford the corresponding p-quinonemethide, which could undergo hydrolysis or addition reactions with thiols and radicals . These reactions demonstrate the versatility of phenol derivatives in forming a range of products with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively investigated. The optical properties such as UV-vis spectra, band edge, band gap, and refractive indices were studied for the copper phthalocyanine derivative . The surface morphological properties of the Cu(II)Pc film were also investigated under different conditions . The antioxidant properties of the metal-free and metallophthalocyanine compounds were evaluated using various methods, with the cobalt phthalocyanine showing the highest activity . The electroactive phenol-based polymer's properties were characterized by thermal analysis (TG-DTA, DSC), gel permeation chromatography (GPC), solubility tests, electrical conductivity measurements, and fluorescence in various solvents .

Scientific Research Applications

Phenolic Compounds and Their Bioactivities

Phenolic compounds, including phenolic acids and polyphenols, exhibit a wide range of biological and pharmacological activities. These activities span from antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, to neuroprotective effects. For instance, Chlorogenic Acid (CGA), a phenolic acid, demonstrates significant therapeutic roles across various metabolic and physiological disorders due to its involvement in lipid and glucose metabolism regulation (M. Naveed et al., 2018). Additionally, the interactions between proteins and phenolic compounds can affect the nutritional and functional properties of food, indicating a complex interplay that impacts health and disease prevention (T. Ozdal, E. Çapanoğlu, & F. Altay, 2013).

Isothiocyanates and Their Antimicrobial Activity

Isothiocyanates, derived from enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, have been studied for their antimicrobial properties against human pathogens. While their effectiveness against foodborne and plant pathogens is well-documented, emerging research suggests potential applications in combating human pathogens, particularly where conventional therapies are insufficient. However, the variability in study results calls for standardized methods and further research to fully ascertain their therapeutic potential (Letizia Romeo et al., 2018).

Fermentation and Phenolic Profiles

Fermentation, as a traditional bioprocessing method, can enhance the phenolic content in food, potentially increasing its nutritional value. The transformation of various classes of phenolics through fermentation processes often results in compounds with augmented bioactivities, including improved antioxidant capacity and enhanced anti-cancer, anti-diabetic, and anti-obesity properties (W. Leonard et al., 2021).

Phenolic Chemistries in Materials Science

Recent advances in materials science have leveraged nature-inspired phenolic chemistries for applications in energy, catalysis, and biomedicine. Strategic control over phenolic chemistries enables the production of materials with precise structures and properties, underpinning innovative solutions across various domains (Zhaojun Jia et al., 2021).

Mechanism of Action

Phenolic compounds are known to interact with proteins, altering their structure and properties . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .

Safety and Hazards

Phenol, 4-isothiocyanato- is considered hazardous. It is combustible and toxic if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

There has been a tremendous interest in phenol synthesis due to the enormous energy consumption of the three-step cumene method in the industry . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanato- and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

properties

IUPAC Name

4-isothiocyanatophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-7-3-1-6(2-4-7)8-5-10/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPHYBWWZWRZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062197
Record name Phenol, 4-isothiocyanato-
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Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2131-60-4
Record name 4-Isothiocyanatophenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-isothiocyanato-
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Record name Phenol, 4-isothiocyanato-
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Record name Phenol, 4-isothiocyanato-
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Record name 2131-60-4
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